Trichloromethyl trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloromethyl trichloroacetate is an organic compound characterized by the presence of both trichloromethyl and trichloroacetate functional groups. It is a derivative of trichloroacetic acid and is known for its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloromethyl trichloroacetate can be synthesized through the reaction of trichloroacetic acid with trichloromethylating agents. One common method involves the use of trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of trichloroacetic acid in the presence of a suitable catalyst. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Trichloromethyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid and other by-products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include trichloroacetic acid, trichloromethyl derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trichloromethyl trichloroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trichloromethylated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trichloromethyl trichloroacetate involves the formation of trichloromethyl radicals through redox reactions. These radicals can then participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Trichloroacetic acid: A closely related compound with similar reactivity but lacks the trichloromethyl group.
1,1,1-Trichloroacetone: Another trichloromethyl-containing compound with different chemical properties and applications.
Uniqueness
Trichloromethyl trichloroacetate is unique due to its dual functional groups, which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
6135-29-1 |
---|---|
Molecular Formula |
C3Cl6O2 |
Molecular Weight |
280.7 g/mol |
IUPAC Name |
trichloromethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C3Cl6O2/c4-2(5,6)1(10)11-3(7,8)9 |
InChI Key |
YYWRWVLWCGOORG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)OC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.